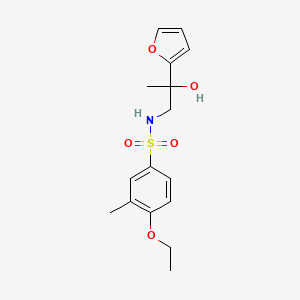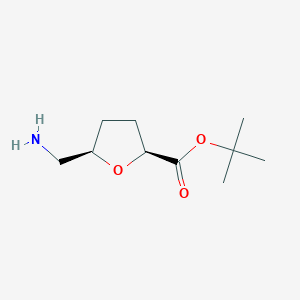
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate have not been extensively studied. However, it is known to have low toxicity and is not expected to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate in lab experiments is its ease of synthesis. It can be synthesized using commercially available starting materials and standard laboratory equipment. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, organic synthesis, and materials science. However, one of the limitations of using this compound is its relatively low potency as an enzyme inhibitor, which may limit its usefulness in certain applications.
Orientations Futures
There are several future directions for research on tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate. One direction is to investigate its potential as an inhibitor of other enzymes, particularly those involved in the replication of viruses. Another direction is to explore its potential applications in the synthesis of new compounds with pharmaceutical or materials science applications. Finally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate can be synthesized through a four-step process, starting from commercially available starting materials. The first step involves the protection of oxolane-2-carboxylic acid with tert-butyl dimethylsilyl chloride. The second step involves the reduction of the protected oxolane-2-carboxylic acid with lithium aluminum hydride to obtain the corresponding alcohol. The third step involves the reaction of the alcohol with formaldehyde and ammonium chloride to form the protected amino alcohol. The final step involves the deprotection of the tert-butyl group using trifluoroacetic acid to obtain the desired product.
Applications De Recherche Scientifique
Tert-butyl (Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate)-5-(aminomethyl)oxolane-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been investigated as a potential inhibitor of various enzymes, including HIV-1 integrase, which is a key enzyme in the replication of the HIV virus. In organic synthesis, this compound has been used as a chiral building block for the synthesis of various compounds. In materials science, this compound has been studied for its potential applications in the synthesis of metal-organic frameworks.
Propriétés
IUPAC Name |
tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)8-5-4-7(6-11)13-8/h7-8H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHZLVEHNXCQU-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2S,5R)-5-(aminomethyl)oxolane-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


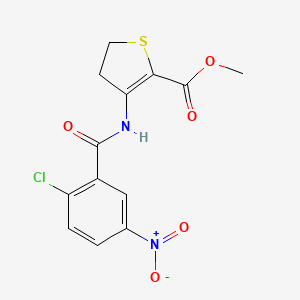




![4-[(4-Pyrazol-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B2586363.png)
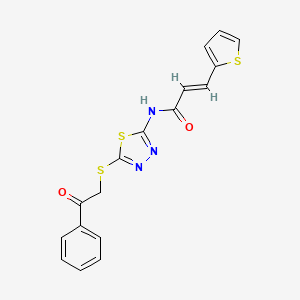
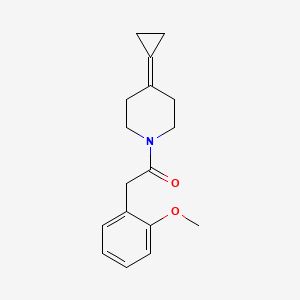
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2586370.png)

![N-(3-methylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2586373.png)

